

# Levofuraltadone ((S)-form of Furaltadone): A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Furaltadone

Cat. No.: B1232739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Levofuraltadone** is the levorotatory (S)-enantiomer of the synthetic nitrofuran antibiotic, **furaltadone**.<sup>[1]</sup> As a member of the nitrofuran class, it possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.<sup>[2]</sup> The presence of a chiral center in **furaltadone** leads to two stereoisomers, with the (S)-form, **levofuraltadone**, exhibiting specific interactions with bacterial enzymes.<sup>[1][3]</sup> This document provides an in-depth technical guide on the core properties of **levofuraltadone**, including its physicochemical characteristics, mechanism of action, synthesis, and toxicological profile, based on available scientific literature. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

## Physicochemical Properties

**Levofuraltadone** is a C-nitro compound and a member of the furan and morpholine classes.<sup>[4]</sup> Its chemical structure consists of a 5-nitrofuran ring, responsible for its redox-active antibacterial effects, linked to an oxazolidinone scaffold which has a morpholinomethyl group at the C5 position to enhance solubility.<sup>[3]</sup> While specific experimental data for the melting point and solubility of the pure (S)-enantiomer are not readily available, data for the racemic **furaltadone** and its hydrochloride salt provide a useful reference.

Table 1: Physicochemical Properties of **Levofuraltadone** and Related Compounds

| Property          | Levofuraltadone                                                                                   | Furaltadone (Racemate)                                                                       | Furaltadone HCl                                                                 |
|-------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| IUPAC Name        | (5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[4] | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[5] | 5-morpholinomethyl-3(5-nitrofurfurylideneamin o)-2 oxazolidone hydrochloride[2] |
| Molecular Formula | C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> O <sub>6</sub> [4][6]                              | C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> O <sub>6</sub> [1][5]                         | C <sub>13</sub> H <sub>17</sub> CIN <sub>4</sub> O <sub>6</sub> [7]             |
| Molar Mass        | 324.29 g/mol [4][6]                                                                               | 324.29 g/mol [1]                                                                             | 360.75 g/mol [2][7]                                                             |
| Appearance        | -                                                                                                 | Yellow crystalline solid[3]                                                                  | Yellow, crystalline, odorless powder (monohydrate form)[2]                      |
| CAS Number        | 3795-88-8[4]                                                                                      | 139-91-3[1]                                                                                  | 13146-28-6[7]                                                                   |
| Melting Point     | -                                                                                                 | 206°C (with decomposition)[8]                                                                | Approx. 240°C (with decomposition)[2]                                           |
| Solubility        | -                                                                                                 | Soluble in methanol and ethanol; limited solubility in water.[3]                             | Water soluble[2]                                                                |

## Pharmacology and Mechanism of Action

**Furaltadone**, as a nitrofuran antibiotic, is a potent bactericidal agent.[2] Its mechanism of action is tied to the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates are capable of damaging bacterial DNA, ribosomes, and other macromolecules, leading to cell death.

The stereochemistry of **levofuraltadone** plays a crucial role in its specific interactions. The (S)-enantiomer has been reported to preferentially bind to bacterial DNA gyrase.[3] This interaction is mediated by hydrogen bonding between the morpholine group of **levofuraltadone** and the Arg<sub>456</sub> residue of the enzyme.[3] Inhibition of DNA gyrase, a type II topoisomerase, prevents

the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, thereby contributing to the compound's bactericidal effect.



[Click to download full resolution via product page](#)

Proposed mechanism of action for **Levofuraltadone**.

## Antimicrobial Spectrum

**Furaltadone** is effective against a wide range of Gram-negative and Gram-positive pathogens, including species of *Salmonella*, *Escherichia*, *Proteus*, *Streptococcus*, and *Staphylococcus*.<sup>[2]</sup> It has been used in human medicine for urinary tract infections and as an antiprotozoal agent, notably for treating *Trypanosoma cruzi* infection in Chagas' disease.<sup>[1][4]</sup>

## Synthesis and Manufacturing

The synthesis of **furaltadone** is typically achieved through a condensation reaction between 5-nitrofurfuraldehyde (or a precursor like 5-nitrofurfural diacetate) and 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), which serves as a key intermediate.<sup>[3][9][10]</sup> The resulting **furaltadone** base can then be converted to its hydrochloride salt.<sup>[9][10]</sup> To produce **levofuraltadone** specifically, either a stereoselective synthesis of the (S)-AMOZ intermediate or chiral separation of the final racemic mixture would be required.



[Click to download full resolution via product page](#)

General workflow for the synthesis of **Furaltadone** and its HCl salt.

# General Experimental Protocol for Furaltadone Synthesis

The following protocol is a generalized procedure based on descriptions of the condensation reaction.<sup>[9][10]</sup> Optimization of solvents, temperature, and reaction times may be necessary.

- Condensation: Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) and a molar equivalent of 5-nitro-2-furaldehyde (or its diacetate precursor) in a suitable solvent, such as ethanol, within a reaction vessel.
- Reaction: Allow the mixture to react. The reaction may proceed at room temperature or require gentle heating under reflux to form the **furaltadone** base, which may precipitate from the solution.
- Isolation of Base: Collect the crude **furaltadone** precipitate by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to yield purified **furaltadone** base.<sup>[8]</sup>
- Salt Formation: Dissolve the purified **furaltadone** base in an appropriate organic solvent (e.g., ethanol).
- Acidification: Slowly add a calculated amount of hydrochloric acid (e.g., concentrated HCl or as a solution in ethanol) to the mixture with stirring.
- Precipitation: The **furaltadone** hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize product recovery.
- Final Isolation: Collect the **furaltadone** hydrochloride product by filtration, wash with a cold solvent, and dry under vacuum.

## Pharmacokinetic Properties

Detailed pharmacokinetic data for levofuraltadone in humans is scarce. However, a study in preruminant calves provides some insight into the behavior of racemic **furaltadone** following oral administration.

Table 2: Pharmacokinetic Parameters of **Furaltadone** in Preruminant Calves[11]

| Parameter                                 | Value            | Conditions                     |
|-------------------------------------------|------------------|--------------------------------|
| Administration Route                      | Oral             | Single dose                    |
| Dosage                                    | 14.0 mg/kg       | Cross-over trial (n=5)         |
| Tmax (Time to Peak Plasma Concentration)  | ~3 hours         | -                              |
| Cmax (Peak Plasma Concentration)          | 2.5 µg/mL        | -                              |
| Elimination Half-life (t <sup>1/2</sup> ) | 2.5 hours        | -                              |
| Urinary Recovery                          | ~2% of oral dose | Measured in 3 calves           |
| Renal Clearance (unbound drug)            | ~0.42 mL/min/kg  | Strongly related to urine flow |

Note: The data presented is for racemic **furaltadone**, not specifically **levofuraltadone**, and was obtained from an animal model.

## Toxicological Profile

**Furaltadone** and other nitrofurans have been withdrawn from systemic use in many jurisdictions due to significant toxicity concerns. Residues are considered hazardous at any concentration due to potential carcinogenic and mutagenic effects.[1]

Table 3: Hazard and Toxicity Information for **Levofuraltadone**

| Hazard Type         | Classification & Statement                                           | Source      |
|---------------------|----------------------------------------------------------------------|-------------|
| GHS Classification  | Warning H302: Harmful if swallowed H351: Suspected of causing cancer | PubChem[4]  |
| Carcinogenicity     | Category 2                                                           | PubChem[4]  |
| Acute Oral Toxicity | Category 4                                                           | PubChem[4]  |
| General Note        | Furaltadone was formerly used orally but withdrawn due to toxicity.  | ChEBI[5][8] |

## Relationship Between Furaltadone Stereoisomers

**Furaltadone** possesses a single chiral center, resulting in two enantiomers: the (S)-form (**levofuraltadone**) and the (R)-form. The racemic mixture contains equal amounts of both. These forms can be converted into salts, such as the hydrochloride, for improved solubility and handling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Furaltadone - Wikipedia [en.wikipedia.org]
- 2. sico.be [sico.be]
- 3. Buy Furaltadone (EVT-464283) | 139-91-3 [evitachem.com]
- 4. Levofuraltadone | C13H16N4O6 | CID 9579050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Levofuraltadone hydrochloride | C13H17CIN4O6 | CID 9595286 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 8. Furaltadone | 139-91-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Some pharmacokinetic data about furaltadone and nitrofurazone administered orally to preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Levofuraltadone ((S)-form of Furaltadone): A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232739#levofuraltadone-s-form-of-furaltadone-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)